![molecular formula C8H7NO3 B1361647 6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮 CAS No. 7472-18-6](/img/structure/B1361647.png)

6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮

描述

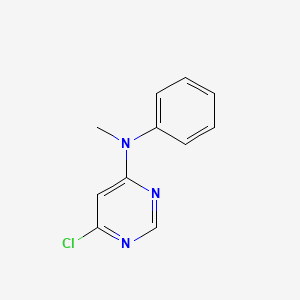

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is also known by its IUPAC name 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione .

Synthesis Analysis

The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves several steps. One method involves the use of piperidine in ethanol at 85℃ for 5 hours . Another method involves a multi-step reaction with 3 steps: an aqueous NaOH solution, Raney nickel in ethanol, and heating with aqueous H2SO4 followed by NaNO2 .Molecular Structure Analysis

The InChI code for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is 1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The chemical reactions involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are diverse. For instance, it can react with piperidine in ethanol at various temperatures to yield different products . The reaction conditions and the choice of reagents can greatly influence the yield and the nature of the products.Physical And Chemical Properties Analysis

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a solid compound that should be stored at 28°C .科学研究应用

合成和生物活性

涉及6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮衍生物的科学研究的一个关键领域是它们的合成和评估生物活性。研究人员合成了这种化合物的各种衍生物,并评估了它们的抗肿瘤和抗微生物活性。值得注意的是,一些衍生物表现出对白念珠菌和金黄色葡萄球菌的活性(Wójcicka等,2017)。

晶体学和结构分析

研究还集中在相关化合物的晶体学上,这对于理解它们的化学行为和潜在应用至关重要。类似化合物的晶体结构,如6-甲基-1,4-双[(吡啶-2-基)甲基]喹喔啉-2,3(1H,4H)-二酮,已被分析以了解它们的分子几何结构和分子间相互作用(Zouitini et al., 2017)。

氮环化和互变异构研究

研究已经对结构鉴定和区分各种化合物进行了研究,包括与6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮相关的化合物。这些研究侧重于在不同反应条件下的氮环化和互变异构过程,这对于理解这些化合物的化学行为至关重要(Chung et al., 2021)。

降解机制研究

对与6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮密切相关的吡咯[3,4-c]吡啶-1,3(2H)-二酮衍生物的降解机制进行了调查,这也是一个感兴趣的课题。这些研究旨在了解这些化合物的化学稳定性和分解途径(Muszalska, 2010)。

合成融合多环化合物

使用各种方法探索了融合多环化合物的合成,包括6-甲基呋喃[3,4-c]吡啶-3,4(1H,5H)-二酮的衍生物。这样的合成对于开发在药物化学和材料科学领域具有潜在应用的新化合物至关重要(Nikpassand et al., 2010)。

安全和危害

作用机制

Target of Action

It’s structurally similar to pyrazolo[3,4-c]pyridines, which have been found to have a broad range of applications as anti-inflammatory, anti-viral, and anti-cancer agents .

Mode of Action

It has been reported that cerpegin-derived furo[3,4-c]pyridine-3,4(1h,5h)-diones enhance cellular response to interferons by inhibiting de novo pyrimidine biosynthesis . This suggests that 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione might interact with its targets to inhibit certain biochemical pathways, leading to enhanced cellular responses.

Biochemical Pathways

The compound is suggested to inhibit de novo pyrimidine biosynthesis . This pathway is crucial for the synthesis of the pyrimidine nucleotides CTP and UTP, which are essential for RNA and DNA synthesis. By inhibiting this pathway, the compound could potentially disrupt the replication of cells, including cancerous or virally-infected cells.

Result of Action

It’s suggested that cerpegin-derived furo[3,4-c]pyridine-3,4(1h,5h)-diones enhance cellular response to interferons . Interferons are proteins released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow communication between cells to trigger the protective defenses of the immune system.

属性

IUPAC Name |

6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSNRHKXUKXMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225703 | |

| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |

CAS RN |

7472-18-6 | |

| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7472-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC86854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

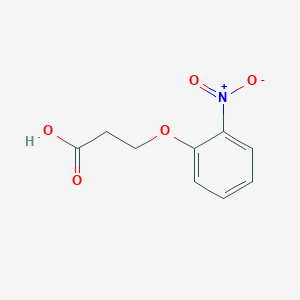

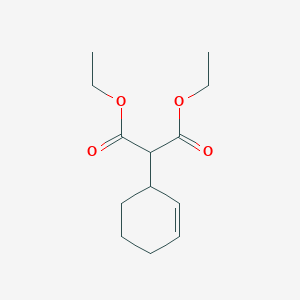

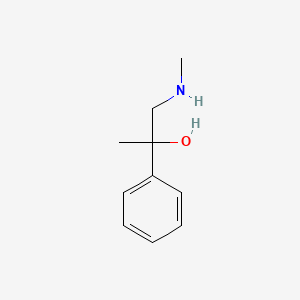

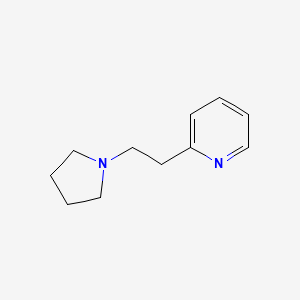

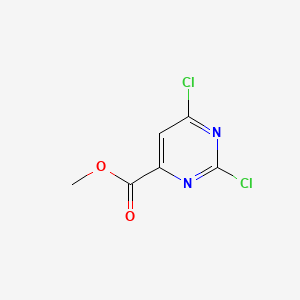

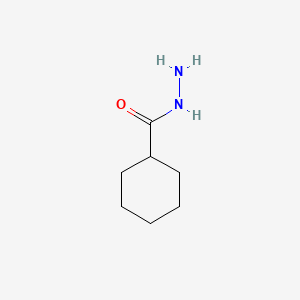

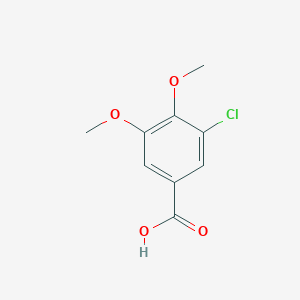

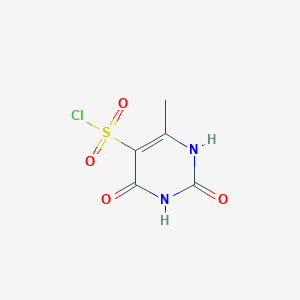

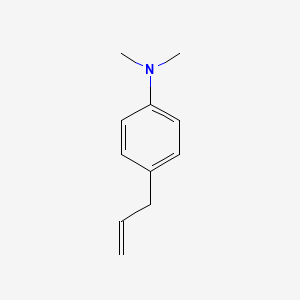

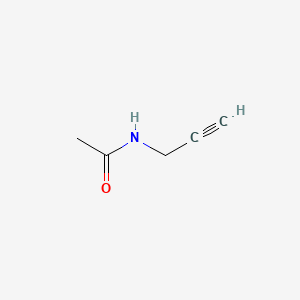

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。